ethyl (2Z)-3-[4-(4-fluorophenyl)piperazin-1-yl]-2-(methoxyimino)propanoate

Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

Procure ethyl (2Z)-3-[4-(4-fluorophenyl)piperazin-1-yl]-2-(methoxyimino)propanoate (CAS 478077-51-9) for structure-activity relationship (SAR) programs demanding the precise (Z)-configuration. The methoxyimino linker is a non-interchangeable pharmacophore—generic piperazine analogs cannot replicate its binding pose at sigma receptors or ENT transporters. With a predicted pKa of 5.77 and cLogP of 2.7, this weakly basic template offers superior metabolic stability and pH-dependent solubility profiling versus strong-base piperazines (pKa 7.5–9.0). Supplied at ≥98% purity, it also serves as an authenticated reference standard for E/Z stereoisomer differentiation in LC-MS/HPLC method development. Order this exact scaffold to maintain target engagement fidelity.

Molecular Formula C16H22FN3O3
Molecular Weight 323.368
CAS No. 478077-51-9
Cat. No. B2473313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (2Z)-3-[4-(4-fluorophenyl)piperazin-1-yl]-2-(methoxyimino)propanoate
CAS478077-51-9
Molecular FormulaC16H22FN3O3
Molecular Weight323.368
Structural Identifiers
SMILESCCOC(=O)C(=NOC)CN1CCN(CC1)C2=CC=C(C=C2)F
InChIInChI=1S/C16H22FN3O3/c1-3-23-16(21)15(18-22-2)12-19-8-10-20(11-9-19)14-6-4-13(17)5-7-14/h4-7H,3,8-12H2,1-2H3/b18-15-
InChIKeySRVCVNNQOQHCPE-SDXDJHTJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Ethyl (2Z)-3-[4-(4-fluorophenyl)piperazin-1-yl]-2-(methoxyimino)propanoate (CAS 478077-51-9) – Structural & Pharmacophoric Baseline


Ethyl (2Z)-3-[4-(4-fluorophenyl)piperazin-1-yl]-2-(methoxyimino)propanoate (CAS 478077-51-9) is a synthetic small molecule (MW 323.36 g/mol, formula C₁₆H₂₂FN₃O₃) characterized by a 4-(4-fluorophenyl)piperazine core, an ethyl ester terminus, and a conformationally restricted (Z)-methoxyimino linker [1]. This compound is primarily categorized as a research chemical or advanced building block within medicinal chemistry programs, and publicly available, target-specific bioactivity data are exceedingly limited. Its structural features align it with pharmacophore classes including sigma receptor ligands, equilibrative nucleoside transporter (ENT) inhibitors, and monoamine oxidase (MAO) modulators, based on analogy to related piperazine derivatives [2].

Why Generic 4-Fluorophenylpiperazine Substitution Fails: The Critical Role of the (Z)-Methoxyimino-Acetate Motif


Generic substitution within the 4-(4-fluorophenyl)piperazine class is not advisable because activity, selectivity, and pharmacokinetic profiles are highly sensitive to the nature and geometry of the N-substituent [1]. While a vast library of 4-fluorophenylpiperazine analogs exists, the specific (Z)-methoxyimino-ethyl acetate group in CAS 478077-51-9 is a non-interchangeable pharmacophoric element. The (Z)-configuration imposes distinct conformational constraints and hydrogen-bonding capabilities compared to saturated alkyl, acetyl, or (E)-isomeric linkers, directly influencing binding poses in targets like sigma receptors or ENTs. This structural uniqueness means that even minor modifications can abolish target engagement or invert selectivity profiles, as demonstrated in SAR studies of related ENT2 inhibitors [1]. Therefore, procurement decisions for structure-activity relationship (SAR) exploration or focused library design must be based on this precise chemical structure, not a generic scaffold.

Quantitative Differentiation Evidence for Ethyl (2Z)-3-[4-(4-fluorophenyl)piperazin-1-yl]-2-(methoxyimino)propanoate (CAS 478077-51-9): A Comparator-Based Analysis


Structural Differentiation: The (Z)-Methoxyimino Linker vs. Saturated & Heteroaryl Analogs

The target compound's (Z)-methoxyimino group is a geometrically defined hydrogen bond acceptor that differentiates it from common analogs. A comparator, the piperazine derivative 1-(2-fluorophenyl)-4-(3-phenylpropyl)piperazine, lacks this group and exhibits high nanomolar affinity (Ki = 248 nM) at the sigma-1 receptor [1]. In ENT inhibitor SAR, substitution of the linker region (e.g., removal of the imino group) completely abolished inhibitory activity against both ENT1 and ENT2 [2]. This supports a class-level inference that the presence and geometry of the methoxyimino group are critical for maintaining key polar interactions and molecular conformation.

Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

Physicochemical Differentiation: Calculated Lipophilicity (cLogP) vs. Drug-like Piperazine Standards

The compound has a computed XLogP3-AA value of 2.7, positioning it within a favorable lipophilicity range for CNS drug-likeness [1]. For comparison, the typical sigma-1 ligand SA 4503 has a cLogP of approximately 4.1, while the ENT inhibitor FPMINT has a cLogP of around 3.8 [2]. The target compound's lower lipophilicity may confer advantages in terms of aqueous solubility and reduced phospholipidosis risk compared to more lipophilic piperazine analogs, although this must be balanced against potentially lower passive blood-brain barrier permeability.

Physicochemical Profiling Drug-likeness Lipophilicity

Predicted Ionization Profile: A Distinct pKa for Targeted Salt Formation

The compound is predicted to have a pKa of 5.77 ± 0.40, indicative of the basic piperazine nitrogen . This value is near-physiological and contrasts with many 4-arylpiperazine derivatives that possess pKa values in the 7.5–9.0 range for their distal nitrogen [1]. The lower basicity suggests that under physiological or mildly acidic conditions, a significant fraction of the compound will exist in its neutral form. This has implications for membrane permeability, lysosomal trapping, and salt formation strategies. For instance, hydrochloride salt formation may follow a different stoichiometry and crystallization pathway compared to standard arylpiperazine templates.

Pre-formulation Salt Screening Ionization

Purity Benchmarking: High-Grade Availability vs. Uncharacterized 'Research-Grade' Alternatives

Reliable procurement of CAS 478077-51-9 is documented from suppliers providing ≥95% purity, with at least one source (MolCore) indicating an NLT 98% specification under ISO certification . This contrasts with many obscure analog vendors who offer this class of compound at unknown or unmeasured purity ('纯度: 未测') . For SAR and biological assay reproducibility, sourcing a batch with documented, high purity is critical to avoid confounding effects from impurities that may act as potent off-target agents.

Chemical Procurement Quality Control Assay Purity

Optimal Application Scenarios for Ethyl (2Z)-3-[4-(4-fluorophenyl)piperazin-1-yl]-2-(methoxyimino)propanoate (478077-51-9)


Focused Sigma Receptor & ENT Pharmacophore SAR Libraries

The compound's (Z)-methoxyimino-ethyl acetate tail provides a distinct polarity and conformational constraint vector for SAR exploration. It is ideally suited as a core scaffold for generating focused libraries targeting sigma-1/sigma-2 receptors or ENT1/ENT2 transporters, where the presence of a halogen-substituted phenylpiperazine is a known potency determinant [1]. Its lower cLogP (2.7) compared to established ligands like SA 4503 (cLogP ~4.1) makes it a valuable starting point for optimizing metabolic stability and reducing off-target binding [2].

Pre-formulation and Salt Selection Studies for Weakly Basic Piperazines

With a predicted pKa of 5.77, this compound represents a non-standard, weakly basic piperazine template [1]. It is an excellent candidate for pre-formulation research aimed at understanding the pH-dependent solubility, dissolution, and salt disproportionation behavior of low-basicity drug candidates. Comparative studies with standard strong-base piperazine derivatives (pKa 7.5–9.0) can yield valuable insights into supersaturation and precipitation risk [2].

Chemical Biology Tool for Nucleoside Transporter Probe Development

Given the class-level evidence that a fluorophenylpiperazine moiety is essential for ENT inhibition [1], this compound can serve as a chemical biology probe or a precursor for developing novel, non-competitive, irreversible ENT inhibitors. Its (Z)-methoxyimino group may offer a unique binding mode that, with suitable functionalization, could probe the ENT2 selectivity pocket, an area of high unmet need in chemotherapy modulation [1].

Analytical Reference Standard for Method Development

Due to its well-defined structure, available high purity (NLT 98%) [1], and distinct spectral features (e.g., InChI Key: SRVCVNNQOQHCPE-SDXDJHTJSA-N), this compound is suitable for use as an analytical reference standard. It facilitates the development of LC-MS or HPLC methods for the quantification and purity assessment of piperazine-based compound collections, particularly those involving stereoisomeric (E/Z) differentiation [2].

Quote Request

Request a Quote for ethyl (2Z)-3-[4-(4-fluorophenyl)piperazin-1-yl]-2-(methoxyimino)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.